N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C15H12ClN3O3S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a sulfonamide group, which is linked to a benzene ring, making it part of the benzenesulfonamide class of organic compounds .
Preparation Methods
The synthesis of N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as stirring without solvent at room temperature or using a steam bath . Industrial production methods often involve solvent-free reactions or the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor hypoxia and cancer cell proliferation . By inhibiting this enzyme, the compound can disrupt the metabolic processes of cancer cells, leading to their apoptosis and reduced growth .
Comparison with Similar Compounds
N-{4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
- N-(4-chloro-3-cyanophenyl)acetamide
- N-(4-chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methyl-1,3-thiazol-2-yl]acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the sulfonamide group and the benzene ring in this compound contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
N-[4-[(3-chloro-4-cyanophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-10(20)18-12-4-6-14(7-5-12)23(21,22)19-13-3-2-11(9-17)15(16)8-13/h2-8,19H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHKXVBTBXDFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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